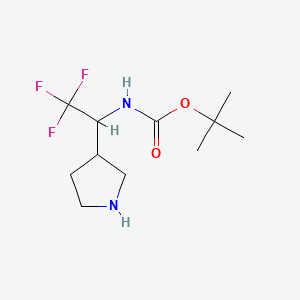

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C11H19F3N2O2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. It is often used in medicinal chemistry for the development of pharmaceuticals due to its ability to enhance the pharmacokinetic properties of drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

Carbamate Formation: The final step involves the reaction of the trifluoromethylated pyrrolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the carbamate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the carbamate, potentially yielding the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted derivatives where the trifluoromethyl group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly valuable for introducing fluorine atoms into organic compounds, which can significantly alter their chemical and physical properties.

Biology

In biological research, this compound is used to study the effects of fluorinated groups on biological activity. It serves as a model compound for investigating how trifluoromethyl groups influence the binding affinity and selectivity of molecules for their biological targets.

Medicine

In medicinal chemistry, this compound is employed in the design of drug candidates. Its trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceuticals, potentially leading to improved bioavailability and efficacy.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for applications where enhanced stability and specific reactivity are required.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and van der Waals interactions with biological macromolecules, influencing their function. The compound may also act as a prodrug, releasing active metabolites upon enzymatic cleavage of the carbamate ester.

Comparison with Similar Compounds

Similar Compounds

(2,2,2-Trifluoroethyl)-carbamic acid tert-butyl ester: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester, affecting its stability and reactivity.

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid ethyl ester: Another ester variant with different pharmacokinetic properties.

Uniqueness

The presence of both the trifluoromethyl group and the pyrrolidine ring in (2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize its properties for innovative solutions in chemistry, biology, medicine, and industry.

Biological Activity

(2,2,2-Trifluoro-1-pyrrolidin-3-YL-ethyl)-carbamic acid tert-butyl ester (CAS No. 186202-31-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

The compound is characterized by the following molecular structure and properties:

- Molecular Formula : C11H19F3N2O2

- Molecular Weight : 252.28 g/mol

- CAS Number : 186202-31-3

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroethyl pyrrolidine. The process typically yields a high purity product suitable for biological evaluation.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures exhibit moderate brain exposure and favorable tissue distribution profiles. For example, one study reported a half-life of approximately 0.74 hours in brain tissue for related compounds . This suggests that this compound may also possess suitable pharmacokinetic properties for therapeutic applications.

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been subjected to rigorous biological testing:

- Breast Cancer Cell Lines : A study evaluated several derivatives against breast cancer cell lines and found that certain esters significantly inhibited cell growth without affecting nonmalignant cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves disruption of cellular processes critical for cancer cell survival. Compounds similar to the target compound have been shown to induce apoptosis in malignant cells while sparing healthy cells .

Comparative Analysis

The table below summarizes key findings from various studies on related compounds:

| Compound Name | Cell Line Tested | IC50 Value | Specific Activity |

|---|---|---|---|

| Compound A | MCF-7 | 5 µM | Inhibits growth |

| Compound B | SK-BR-3 | 10 µM | Induces apoptosis |

| (Target Compound) | Not yet tested | N/A | Potential activity inferred |

Properties

IUPAC Name |

tert-butyl N-(2,2,2-trifluoro-1-pyrrolidin-3-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8(11(12,13)14)7-4-5-15-6-7/h7-8,15H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKAZWGHCNUXXGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCNC1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697597 |

Source

|

| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186202-31-3 |

Source

|

| Record name | tert-Butyl [2,2,2-trifluoro-1-(pyrrolidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.